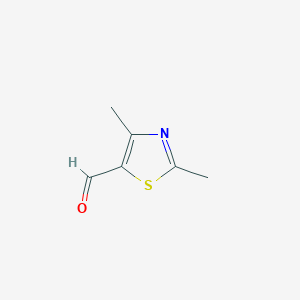

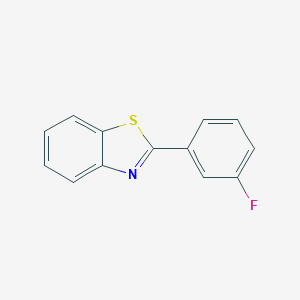

2-(3-氟苯基)-1,3-苯并噻唑

描述

2-(3-Fluorophenyl)-1,3-benzothiazole is a compound that belongs to the benzothiazole family, which has been extensively studied due to its potential antitumor properties. The presence of a fluorine atom on the phenyl ring can significantly affect the biological activity of these compounds. Research has shown that various derivatives of 2-phenylbenzothiazoles exhibit potent and selective inhibitory activity against cancer cell lines, including breast, lung, and colon cancer cells .

Synthesis Analysis

The synthesis of fluorinated 2-phenylbenzothiazoles typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Modifications to the Jacobsen cyclization of precursor thiobenzanilides have been developed to obtain pure samples of these compounds . Additionally, efficient one-step syntheses of 2-fluoroalkylbenzothiazoles have been reported, which could potentially be applied to the synthesis of 2-(3-fluorophenyl)-1,3-benzothiazole .

Molecular Structure Analysis

The molecular structure of 2-(3-fluorophenyl)-1,3-benzothiazole is characterized by the presence of a benzothiazole core with a fluorophenyl moiety at the 2-position. The fluorine atom is an electron-withdrawing group that can influence the electronic properties of the molecule and potentially its biological activity . The structure-activity relationships of these compounds have been explored, with certain substitutions on the benzothiazole ring leading to significant changes in antitumor activity .

Chemical Reactions Analysis

Fluorinated benzothiazoles have been shown to undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can bind to macromolecules in cancer cells . This metabolic activation is crucial for their antiproliferative activity, as it can result in DNA adduct formation in sensitive tumor cells . The introduction of fluorine atoms has been used to modulate the metabolic stability and reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-fluorophenyl)-1,3-benzothiazole derivatives, such as solubility, stability, and fluorescence, can be influenced by the presence of the fluorine atom and other substituents on the benzothiazole ring. For instance, the introduction of a trifluoromethyl group has been shown to facilitate the deprotonation of a phenolic hydroxy group, leading to unique photophysical properties . The lipophilicity of these compounds has been addressed by conjugating them with amino acids to improve water solubility for potential clinical applications .

科学研究应用

抗肿瘤特性

- 抗肿瘤活性:新型2-(4-氨基苯基)苯并噻唑类化合物,包括2-(3-氟苯基)-1,3-苯并噻唑的衍生物,显示出强大的抗肿瘤特性。这些化合物在体外对某些癌细胞系,如乳腺癌和卵巢癌细胞,具有选择性细胞毒性,并且它们的有效性已在动物模型中进行了测试,显示出显著的肿瘤生长抑制(Bradshaw et al., 2002)。

- 用于抗肿瘤评估的合成:合成氟化的2-(4-氨基苯基)苯并噻唑,包括2-(3-氟苯基)-1,3-苯并噻唑的变体,已被开发用于体外生物学评估对各种癌细胞系的抗肿瘤活性,显示出强大的广谱抗肿瘤活性(Hutchinson et al., 2001)。

阿尔茨海默病中的成像剂

- 用于阿尔茨海默病成像的合成:已成功合成了2-(4'-氟苯基)-1,3-苯并噻唑的氟-18标记衍生物,类似于2-(3-氟苯基)-1,3-苯并噻唑,用于潜在用于成像阿尔茨海默病中淀粉样沉积。这些化合物显示出有望作为体内可视化淀粉样沉积的示踪剂的有利特性(Serdons et al., 2009)。

传感应用

- 用于传感的荧光探针:一种苯并噻唑衍生物,类似于2-(3-氟苯基)-1,3-苯并噻唑,已被开发用于荧光探针以感知pH变化和金属阳离子。这些探针对pH变化敏感,并在金属阳离子检测中显示出高选择性(Tanaka et al., 2001)。

肿瘤细胞中的DNA加合物形成

- 癌症治疗中的DNA加合物形成:研究表明,包括类似于2-(3-氟苯基)-1,3-苯并噻唑的抗肿瘤2-(4-氨基苯基)苯并噻唑,在敏感的肿瘤细胞中产生DNA加合物,无论是在体外还是在体内。这表明它们在靶向癌症治疗中的潜在作用(Leong et al., 2003)。

放射增敏和抗癌潜力

- 癌症治疗中的放射增敏:已对与2-(3-氟苯基)-1,3-苯并噻唑相关的咪唑[2,1-b][1,3]苯并噻唑的某些衍生物进行研究,以评估它们作为有效的放射增敏剂和抗癌化合物的潜力。这些衍生物显示出对各种癌细胞系的显著体外抗癌活性(Majalakere et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

2-(3-fluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQTYFFFIZOULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287633 | |

| Record name | 2-(3-Fluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-1,3-benzothiazole | |

CAS RN |

1629-07-8 | |

| Record name | NSC51876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Fluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

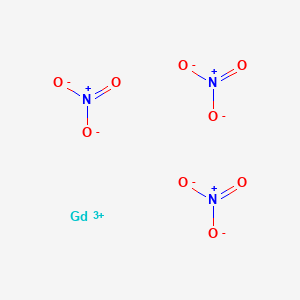

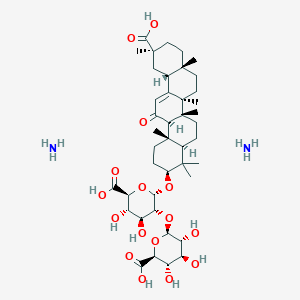

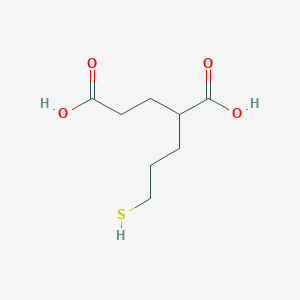

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)